molecular formula C22H17NO3 B2831633 N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide CAS No. 886146-01-6

N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide

Cat. No. B2831633
CAS RN: 886146-01-6
M. Wt: 343.382
InChI Key: LRHQMQOYHTYFOW-UHFFFAOYSA-N
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Description

Xanthones are secondary metabolites found in various organisms such as plants, fungi, lichens, and bacteria . They have a unique 9H-xanthen-9-one scaffold and are known for their diverse bioactivities, including antioxidant, antibacterial, antimalarial, antituberculosis, and cytotoxic properties .


Synthesis Analysis

The synthesis of xanthone derivatives often involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathways . This forms an intermediate benzophenone, which is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .


Molecular Structure Analysis

The chemical formula of xanthone is C13H8O2. Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pyrone scaffold . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .


Chemical Reactions Analysis

The core xanthone biosynthesis pathway in plants involves the shikimate pathway, which supplies shikimate and L-phenylalanine precursors to produce benzophenone intermediates . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The synthesis and characterization of related compounds provide insights into the structural and spectral properties of N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide derivatives. For example, Demir et al. (2016) detailed the synthesis and crystal structure analysis of a similar compound, showcasing the utility of X-ray diffraction, IR, NMR, and UV–Vis spectra for understanding its structure and electronic properties Demir et al., 2016.

Applications in Materials Science

  • Polyamide/Nanocomposite Synthesis : Moghanian et al. (2015) developed magnetic polyamide/Fe3O4 nanocomposites containing pendent 9H-xanthene groups, highlighting the use of this compound in the creation of new materials with enhanced thermal stability and superparamagnetic properties Moghanian et al., 2015.

  • Polyimides with Electronic Applications : Research by Trofimenko and Auman (1994) on polyimides based on 9,9-disubstituted xanthene dianhydrides, including compounds similar to this compound, showcases the potential of such materials in electronics due to their good mechanical properties and low dielectric constants Trofimenko & Auman, 1994.

Advanced Functional Materials

  • Novel Polyamides with Xanthene Groups : Sheng et al. (2009) synthesized novel aromatic polyamides containing xanthene cardo groups, demonstrating the role of this compound derivatives in producing materials with high thermal stability, transparency, and mechanical strength Sheng et al., 2009.

Mechanism of Action

While the specific mechanism of action for “N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide” is not known, xanthones in general have been shown to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages .

Future Directions

Further investigations are needed to improve the potential clinical outcomes of xanthones and their derivatives . The information collected on xanthone biosynthesis and their bioactivities will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology applications .

properties

IUPAC Name

N-(9-oxoxanthen-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c24-21(13-10-15-6-2-1-3-7-15)23-16-11-12-18-20(14-16)26-19-9-5-4-8-17(19)22(18)25/h1-9,11-12,14H,10,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHQMQOYHTYFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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